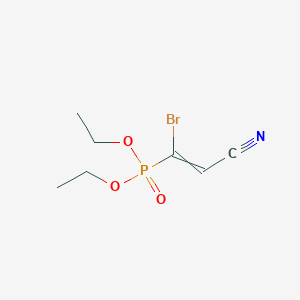
Diethyl (1-bromo-2-cyanoethenyl)phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl (1-bromo-2-cyanoethenyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group, a bromo group, and a cyano group attached to an ethenyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (1-bromo-2-cyanoethenyl)phosphonate typically involves the reaction of diethyl phosphite with a suitable bromo-cyanoethenyl precursor under controlled conditions. One common method involves the use of a palladium catalyst to facilitate the cross-coupling reaction between diethyl phosphite and a bromo-cyanoethenyl halide . The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations. The use of high-throughput screening and optimization techniques can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
Diethyl (1-bromo-2-cyanoethenyl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The cyano group can be reduced to an amine or oxidized to a carboxylic acid, depending on the reagents and conditions used.
Addition Reactions: The ethenyl moiety can participate in addition reactions with electrophiles or nucleophiles, leading to the formation of various functionalized derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include palladium catalysts, reducing agents such as lithium aluminum hydride, and oxidizing agents like potassium permanganate . Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathways and product selectivity.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction type. For example, substitution reactions may yield phosphonate derivatives with various functional groups, while reduction reactions can produce amine-containing compounds .
科学的研究の応用
Diethyl (1-bromo-2-cyanoethenyl)phosphonate has several scientific research applications, including:
Organic Synthesis: It is used as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a valuable intermediate in the development of novel drugs and therapeutic agents.
Material Science: It is utilized in the preparation of advanced materials, such as polymers and nanocomposites, with specific properties and functionalities.
作用機序
The mechanism of action of diethyl (1-bromo-2-cyanoethenyl)phosphonate involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions and the nature of the reactants . Its phosphonate group can participate in phosphorylation reactions, while the bromo and cyano groups can undergo substitution and addition reactions, respectively .
類似化合物との比較
Similar Compounds
Diethyl (1-cyanoethyl)phosphonate: Similar in structure but lacks the bromo group, making it less reactive in certain substitution reactions.
Diethyl phosphite: Contains a phosphonate group but lacks the cyano and bromo groups, resulting in different reactivity and applications.
Uniqueness
Diethyl (1-bromo-2-cyanoethenyl)phosphonate is unique due to the presence of both bromo and cyano groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it a valuable compound in various scientific and industrial applications .
特性
CAS番号 |
58468-08-9 |
|---|---|
分子式 |
C7H11BrNO3P |
分子量 |
268.04 g/mol |
IUPAC名 |
3-bromo-3-diethoxyphosphorylprop-2-enenitrile |
InChI |
InChI=1S/C7H11BrNO3P/c1-3-11-13(10,12-4-2)7(8)5-6-9/h5H,3-4H2,1-2H3 |
InChIキー |
OPXMRAZCZGIRKX-UHFFFAOYSA-N |
正規SMILES |
CCOP(=O)(C(=CC#N)Br)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


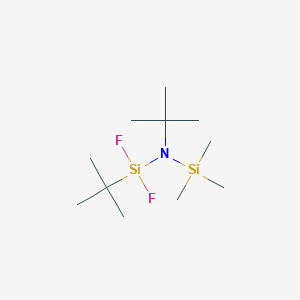

![3-[(Benzamidomethyl)sulfanyl]propanoic acid](/img/structure/B14613556.png)
![Benzenemethanol, 3-[4-(hydroxymethyl)phenoxy]-4-methoxy-](/img/structure/B14613564.png)
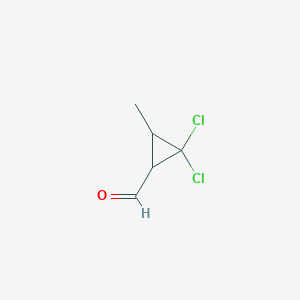
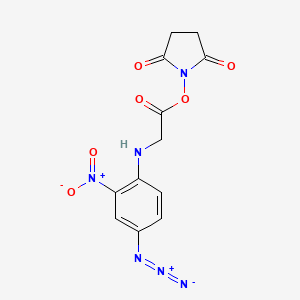
![4-{[(2,4-Dichlorophenoxy)acetyl]oxy}butyl prop-2-enoate](/img/structure/B14613582.png)
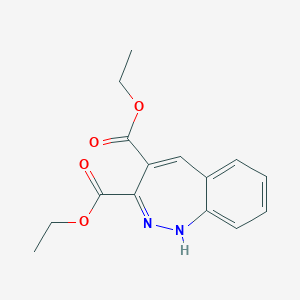
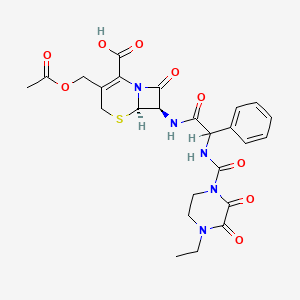
![4-[(E)-Phenyldiazenyl]-9H-carbazole](/img/structure/B14613590.png)
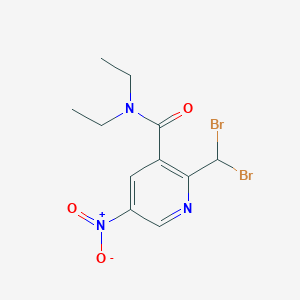
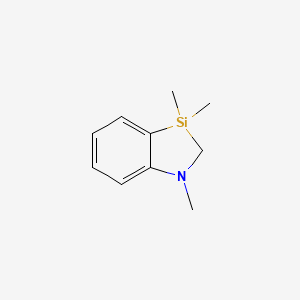
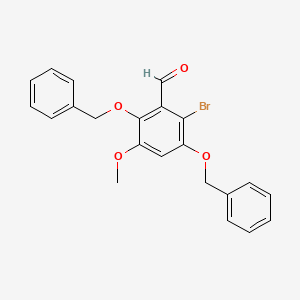
![1-methyl-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinoline](/img/structure/B14613604.png)
